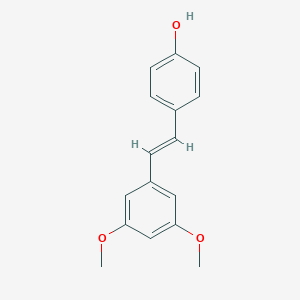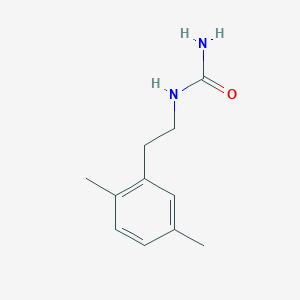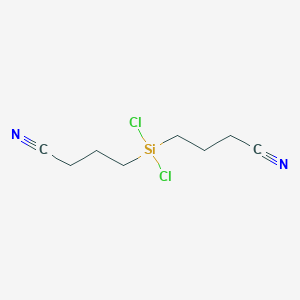
2-Bromo-4,5-dimethoxyaniline
概要
説明
2-Bromo-4,5-dimethoxyaniline is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,5-dimethoxyaniline is1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethoxyaniline has a melting point of 51-52°C . It is a powder at room temperature . The density and boiling point are not provided in the search results.科学的研究の応用
Antibacterial Agents Synthesis
2-Bromo-4,5-dimethoxyaniline: is utilized in the synthesis of novel furan derivatives, which have shown promising antibacterial activity . These compounds are particularly significant in the fight against microbial resistance, offering a new avenue for the development of antimicrobial medicines.
Organic Synthesis Building Block
As an organic building block, this compound is essential in various organic synthesis processes. It serves as a precursor for synthesizing complex molecules used in pharmaceuticals and material science .
Heterocyclic Chemistry
In heterocyclic chemistry, 2-Bromo-4,5-dimethoxyaniline is a valuable intermediate. It contributes to the creation of heterocyclic compounds with potential applications in drug development and industrial chemistry .
Pharmaceutical Research
This chemical compound plays a crucial role in pharmaceutical research. Its derivatives are explored for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects .
Material Science
In material science, 2-Bromo-4,5-dimethoxyaniline can be used to develop new materials with specific optical or electrical properties, which could be beneficial for creating advanced sensors or electronic devices .
Analytical Chemistry
It may also find applications in analytical chemistry as a standard or reagent for calibrating instruments or developing new analytical methodologies .
Chemical Education
Due to its varied applications, 2-Bromo-4,5-dimethoxyaniline can be used as a teaching aid in chemical education, demonstrating the synthesis and application of organic compounds .
Environmental Science
Lastly, research into the environmental fate of 2-Bromo-4,5-dimethoxyaniline and its derivatives can provide insights into pollution control and the development of eco-friendly synthetic methods .
Safety and Hazards
作用機序
Target of Action
2-Bromo-4,5-dimethoxyaniline is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can be used as a raw material for dyes and pigments
Biochemical Pathways
It is known that the compound can be synthesized from 4,5-dimethoxyaniline through a reaction with hydrogen bromide . .
Pharmacokinetics
The compound is soluble in ethanol and chloroform, but insoluble in water
Result of Action
As a raw material for dyes and pigments, it may induce color changes in the substances it interacts with . .
Action Environment
The action of 2-Bromo-4,5-dimethoxyaniline may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent used . .
特性
IUPAC Name |
2-bromo-4,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJGMHMEFSPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328803 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxyaniline | |
CAS RN |
16791-41-6 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

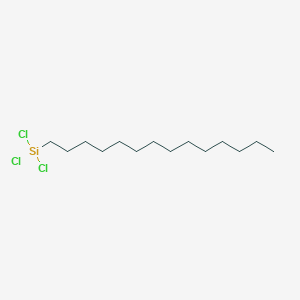
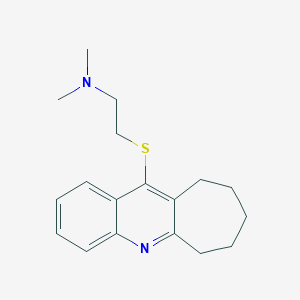

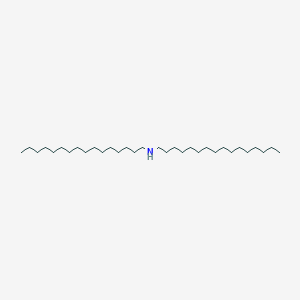
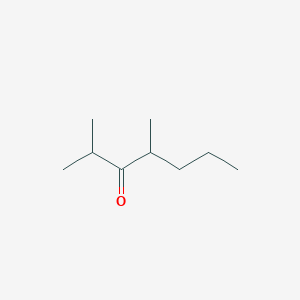

![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
